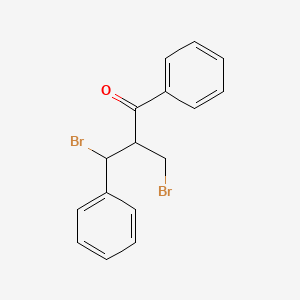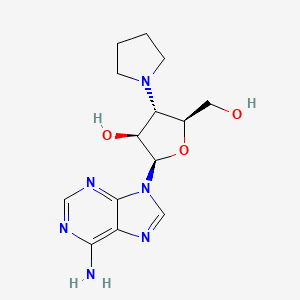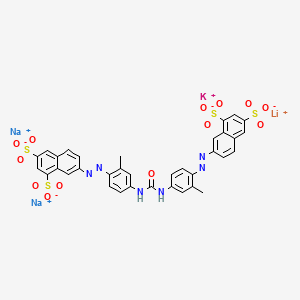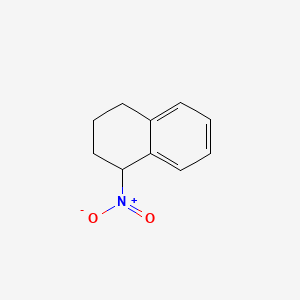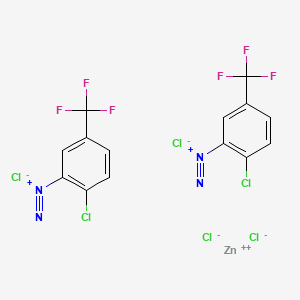
Benzo(a)pyrene-6-methanol, 10-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene-6-methanol, 10-methyl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of a methanol group at the 6th position and a methyl group at the 10th position of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-methanol, 10-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride, followed by further functionalization to introduce the methanol and methyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of benzo(a)pyrene-6-methanol, 10-methyl- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene-6-methanol, 10-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzo(a)pyrene-6-methanol, 10-methyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzo(a)pyrene-6-methanol, 10-methyl- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating its toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Benzo(a)pyrene-6-methanol, 10-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methanol and methyl groups can alter its interactions with biological molecules and its overall toxicity.
Propriétés
Numéro CAS |
87237-62-5 |
|---|---|
Formule moléculaire |
C22H16O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(10-methylbenzo[a]pyren-6-yl)methanol |
InChI |
InChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3 |
Clé InChI |
ISIIOOUKEWHYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


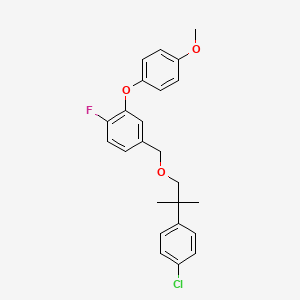
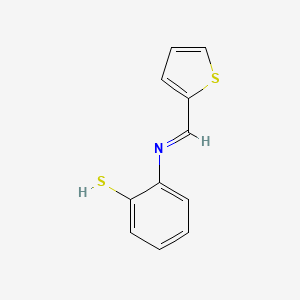

![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)
